

An In-depth Technical Guide to Impurities in Dapagliflozin Active Pharmaceutical Ingredient (API)

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Compound of Interest

Compound Name: Dapagliflozin impurity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the types of impurities found in the Dapagliflozin active pharmaceutical ingredient (API). Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. Ensuring the purity and quality of the Dapagliflozin API is paramount for its safety and efficacy. This document details the various classes of impurities, their origins, and the analytical methodologies employed for their detection and quantification.

Classification of Dapagliflozin Impurities

Impurities in Dapagliflozin can be broadly categorized into process-related impurities, degradation products, and residual solvents.^[1] A thorough understanding of these impurities is essential for the development of robust manufacturing processes and stable formulations.

1.1. Process-Related Impurities: These impurities are chemical entities that are formed during the synthesis of the Dapagliflozin API and are not the desired final product. They can originate from starting materials, intermediates, byproducts of side reactions, or reagents used in the synthesis.^[1]

Some of the key process-related impurities that have been identified include:

- Starting Material Impurities: Residuals of the initial chemical building blocks used to synthesize Dapagliflozin.
- Intermediates: Compounds that are formed at various stages of the synthesis and may be carried over to the final product if the reaction is incomplete or purification is inadequate.[1]
- Byproducts: Unwanted products resulting from side reactions that can occur during the main chemical transformations.[1]
- Enantiomeric Impurities: Dapagliflozin is a chiral molecule, and its enantiomer can be formed as an impurity during the synthetic process.
- Named Process-Related Impurities: Specific impurities that have been identified and characterized, such as:
 - Dapagliflozin EP Impurity A (4-Bromo-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)[2][3]
 - Dapagliflozin EP Impurity B ((1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxy-3-ethylphenyl)methyl]phenyl]-D-glucitol)
 - Dapagliflozin Tetraacetate[4]
 - Monoacetyl Dapagliflozin[4][5]
 - 1 α -Methoxy Dapagliflozin[4]
 - 4-Deschloro-4-bromo Dapagliflozin[4]
 - 5-bromo-2-chloro-4'-ethoxydiphenylmethane[4]

1.2. Degradation Products: These impurities are formed due to the chemical decomposition of the Dapagliflozin API over time or under the influence of external factors such as light, heat, moisture, or oxygen.[1] Understanding the degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug substance and its formulated products.

Forced degradation studies are conducted to intentionally degrade the API under various stress conditions to identify potential degradation products. Common degradation pathways for Dapagliflozin include:

- Hydrolysis: Degradation due to reaction with water, which can be accelerated in acidic or basic conditions.[1][6]
- Oxidation: Degradation caused by exposure to oxygen.[1]
- Photodegradation: Degradation upon exposure to light.[1]
- Thermal Degradation: Decomposition at elevated temperatures.

Key degradation products identified in studies include:

- Benzylic hydroxy dapagliflozin[7]
- Oxo dapagliflozin[7]
- Desethyl dapagliflozin[7]

1.3. Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the Dapagliflozin API. While efforts are made to remove them completely, trace amounts may remain in the final product. Their levels are strictly controlled according to regulatory guidelines due to their potential toxicity.[1]

Quantitative Analysis of Dapagliflozin Impurities

The control of impurities in the Dapagliflozin API is governed by strict regulatory guidelines from authorities like the United States Pharmacopeia (USP) and the European Medicines Agency (EMA).[1][8] Specifications are set for known and unknown impurities to ensure the safety and quality of the drug product.

Table 1: Pharmacopeial Acceptance Criteria for Dapagliflozin Propanediol

Parameter	Acceptance Criteria
Assay (Dapagliflozin)	98.0%–16.5%
Total Impurities	≤ 0.30%

Source: USP Monograph for Dapagliflozin Propanediol[2]

Table 2: Results from Forced Degradation Studies of Dapagliflozin

Stress Condition	Reagent/Condition	Duration	Degradation (%)
Acid Hydrolysis	0.1 N HCl	-	78%[9]
Base Hydrolysis	0.1 N NaOH	-	71.4%[9]
Oxidation	5% H ₂ O ₂	2 hours	73.8%[9]
Photolytic Degradation	UV light	-	95.2% (Recovery)[9]
Thermal Degradation	60°C	-	42.8% (Recovery)[9]
Neutral Hydrolysis	Water	-	64.2% (Recovery)[9]

Table 3: Analytical Method Validation Parameters for **Dapagliflozin Impurity** Analysis

Parameter	Dapagliflozin	Impurities
Linearity Range	10-70 µg/mL[10]	1.0 µg/mL (for some impurities) [11]
Correlation Coefficient (r ²)	> 0.999[10][12]	> 0.99
Limit of Detection (LOD)	-	-
Limit of Quantification (LOQ)	-	-
Precision (%RSD)	< 2%[12]	< 2%
Accuracy (% Recovery)	98-102%	98-102%

Experimental Protocols for Impurity Analysis

The primary analytical technique for the identification and quantification of Dapagliflozin impurities is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for structural elucidation.[\[1\]](#)[\[4\]](#)

3.1. Representative HPLC Method for Dapagliflozin and its Impurities

This section outlines a typical experimental protocol for the analysis of Dapagliflozin and its related substances.

- Chromatographic System:
 - Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.
 - Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size).[\[11\]](#)
 - Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Mobile Phase:
 - Mobile Phase A: Buffer solution (e.g., phosphate buffer pH 6.5).[\[11\]](#)
 - Mobile Phase B: Acetonitrile and water mixture (e.g., 90:10 v/v).[\[11\]](#)
 - Gradient Program: A gradient elution is typically used to achieve optimal separation of all impurities.
- Detection:
 - Wavelength: 245 nm.[\[11\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)
- Injection Volume: 10 µL.
- Sample Preparation:

- **Standard Solution:** A known concentration of Dapagliflozin reference standard is prepared in a suitable diluent.
- **Sample Solution:** The Dapagliflozin API is dissolved in the diluent to a specified concentration.
- **Spiked Solution:** The sample solution is spiked with known impurities to verify the specificity and resolution of the method.

3.2. Forced Degradation Study Protocol

- **Acid Degradation:** The API is treated with a dilute acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a specified period.[9]
- **Base Degradation:** The API is subjected to a dilute base (e.g., 0.1 N NaOH) under controlled conditions.[9]
- **Oxidative Degradation:** The API is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 5% H₂O₂). [9]
- **Thermal Degradation:** The solid API is exposed to dry heat in an oven at a specific temperature.
- **Photolytic Degradation:** The API is exposed to UV and/or visible light in a photostability chamber.

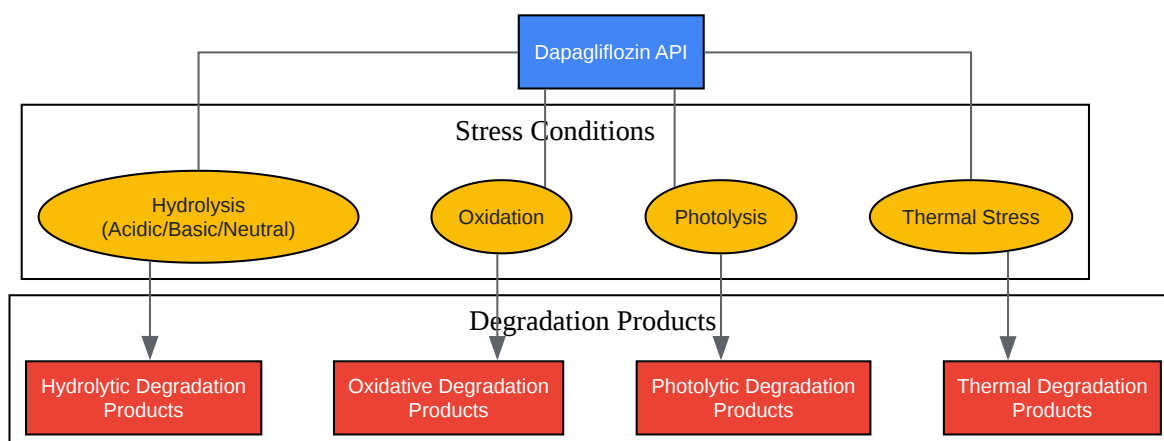
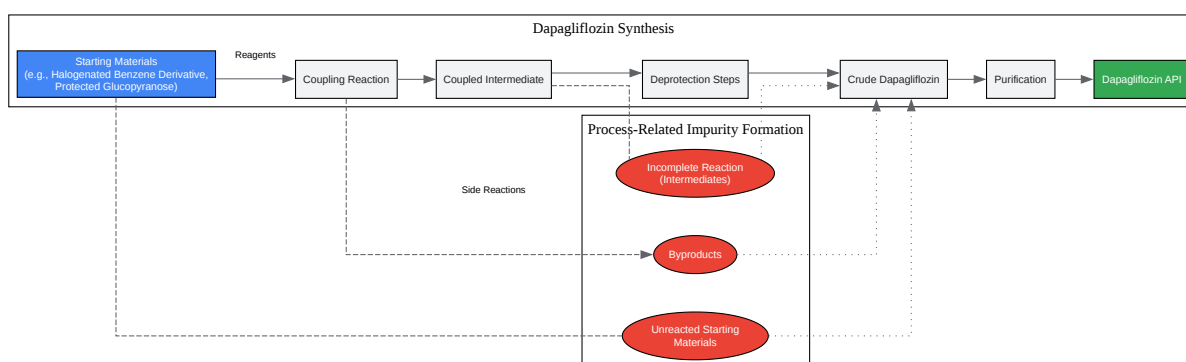
Following exposure to the stress conditions, the samples are diluted and analyzed by the validated HPLC method to identify and quantify the degradation products.

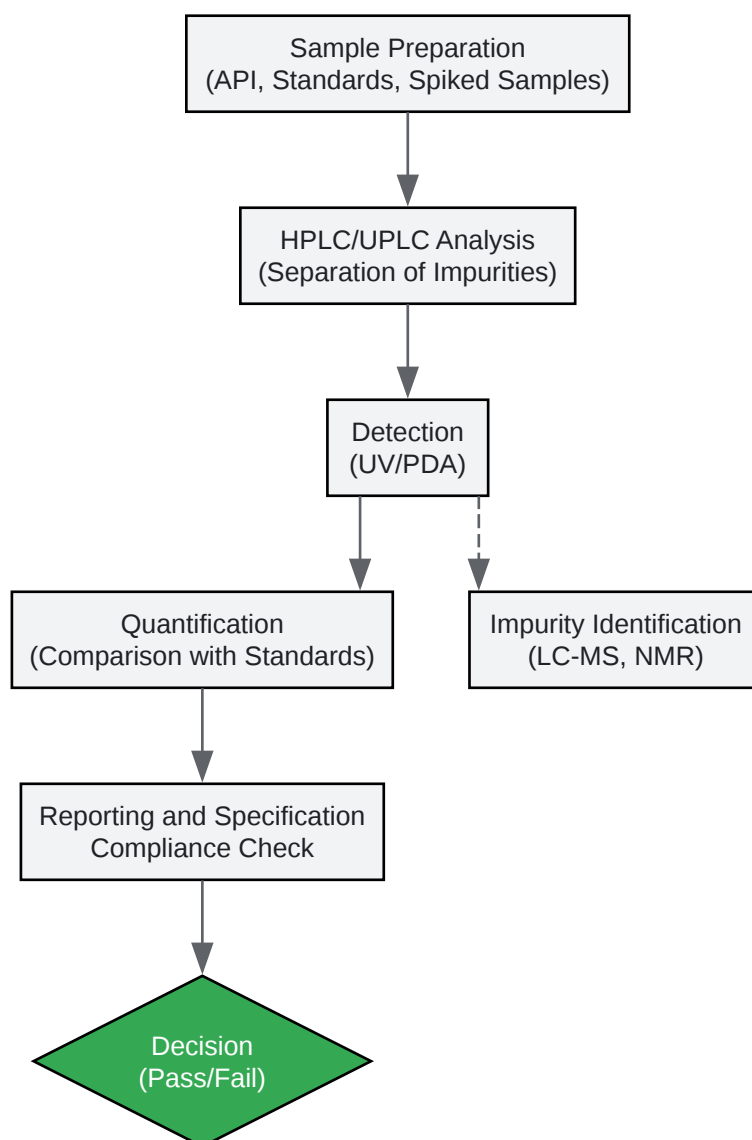
Impurity Formation Pathways and Logical Relationships

The formation of impurities in Dapagliflozin is a complex process that can be visualized through logical diagrams.

4.1. General Synthetic Pathway and Process-Related Impurity Formation

The synthesis of Dapagliflozin typically involves the coupling of a protected glucose derivative with an aryl halide, followed by deprotection steps.[13] Process-related impurities can arise at various stages of this synthesis.





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